molecular formula C10H8BrCl2NS B2497841 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride CAS No. 1052539-88-4

2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride

Cat. No. B2497841
CAS RN: 1052539-88-4
M. Wt: 325.05
InChI Key: FMMRUHYTIDMEIN-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride is a chemical compound that has gained significant attention in scientific research. It belongs to the thiazole family and has been found to have potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis of Thiazole Derivatives

Research has demonstrated various methodologies for synthesizing thiazole derivatives, highlighting their significance in organic synthesis. For instance, Fajkusová and Pazdera (2005) described a method for preparing thiazole derivatives through a ring closure reaction, starting from α-bromopropiophenone. This process involves nucleophilic substitution and reaction with hydroxylamine hydrochloride, leading to different thiazole derivatives based on the presence of a base (Fajkusová & Pazdera, 2005). Similarly, D’hooghe et al. (2005) developed a method for synthesizing 2-imino-1,3-thiazolidines by transforming 2-(thiocyanomethyl)aziridines, which were prepared from 1-arylmethyl-2-(bromomethyl)aziridines. This work highlights the versatility of thiazole compounds in synthetic chemistry (D’hooghe, Waterinckx, & de Kimpe, 2005).

Corrosion Inhibition

Thiazole derivatives have been investigated for their potential as corrosion inhibitors for metals. Kaya et al. (2016) performed quantum chemical and molecular dynamics simulation studies to predict the corrosion inhibition performances of thiazole derivatives on iron, using density functional theory (DFT) calculations and molecular dynamics simulations. Their findings support the application of these compounds in protecting metals against corrosion, showcasing their practical applications in industrial settings (Kaya et al., 2016).

Molecular Structure Analysis

The analysis of molecular structures of thiazole derivatives provides insights into their chemical properties and potential applications. Iyengar et al. (2005) reported on the synthesis and crystal structure of a thiazolidinone derivative, contributing to the understanding of the structural aspects of thiazole compounds and their derivatives. Such studies are crucial for designing molecules with desired properties for specific applications (Iyengar et al., 2005).

properties

IUPAC Name

2-(3-bromophenyl)-4-(chloromethyl)-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNS.ClH/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10;/h1-4,6H,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMRUHYTIDMEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=CS2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrCl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride

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